molecular formula C19H18N4O2 B2983787 1-(4-Ethylphenyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 941918-13-4

1-(4-Ethylphenyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No.: B2983787
CAS No.: 941918-13-4
M. Wt: 334.379
InChI Key: FEOVFPTVTFPPQC-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a pyrrolidin-2-one core with substituents including an ethylphenyl group and a pyridin-2-yl-1,2,4-oxadiazol-5-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrolidin-2-one core. One common approach is the cyclization of amino acids or their derivatives under acidic conditions. The ethylphenyl and pyridin-2-yl-1,2,4-oxadiazol-5-yl groups are then introduced through subsequent reactions, such as nucleophilic substitution or coupling reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure efficiency and yield. The process is carefully controlled to maintain the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.

  • Biology: Its derivatives may be explored for biological activity, such as enzyme inhibition or receptor binding.

  • Industry: Use in the production of advanced materials and chemicals with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

  • 1-(4-Methylphenyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

  • 1-(4-Propylphenyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

  • 1-(4-Butylphenyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Uniqueness: 1-(4-Ethylphenyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one stands out due to its specific ethyl group, which can influence its chemical properties and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

1-(4-ethylphenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-2-13-6-8-15(9-7-13)23-12-14(11-17(23)24)19-21-18(22-25-19)16-5-3-4-10-20-16/h3-10,14H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOVFPTVTFPPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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